Product packaging for Cbz-Leu-Nle-H(Cat. No.:)

Cbz-Leu-Nle-H

Cat. No.: B8594483
M. Wt: 362.5 g/mol
InChI Key: PGGUOGKHUUUWAF-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Leu-Nle-H is a synthetic peptide derivative designed for research applications in chemical biology and medicinal chemistry. It features a carbobenzyloxy (Cbz) protecting group on the N-terminus, which is a standard strategy in solid-phase and solution-phase peptide synthesis to control reaction specificity . The sequence incorporates two hydrophobic amino acids, Leucine (Leu) and Norleucine (Nle), making it a valuable building block for constructing peptide-based probes and inhibitors that target hydrophobic binding pockets in enzymes. Such dipeptide structures are central in the development of inhibitors for cysteine proteases, a class of enzymes that includes cathepsins and viral proteases like SARS-CoV-2 Mpro, which are important therapeutic targets . The Cbz group and the specific amino acid selection are common features in compounds used to study enzyme kinetics and specificity profiles. Researchers utilize this compound to explore protein-protein interactions and to develop new diagnostic and therapeutic agents. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O4 B8594483 Cbz-Leu-Nle-H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17?,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ZVAWYAOSSA-N

Isomeric SMILES

CCCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Cbz Leu Nle H and Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) involves reactions carried out in a homogeneous solution, allowing for purification of intermediates at each step. This approach is often favored for large-scale production and for synthesizing shorter peptides or fragments wikipedia.org.

Classical coupling reagents are fundamental in forming peptide bonds by activating the carboxyl group of one amino acid to react with the amino group of another wikipedia.orgbachem.com.

DCC/DMAP (Dicyclohexylcarbodiimide/4-(N,N-Dimethylamino)pyridine): Dicyclohexylcarbodiimide (DCC) is a widely used condensation reagent in solution-phase peptide synthesis bachem.compeptide.com. It facilitates the formation of an amide bond by activating the carboxyl group. However, DCC can lead to epimerization or racemization of amino acids, particularly at the C-terminal residue bachem.compeptide.com. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to minimize these undesirable side reactions bachem.compeptide.com. 4-(N,N-Dimethylamino)pyridine (DMAP) can be used as a catalyst, especially when coupling amino acid derivatives to hydroxy-functionalized resins, though its basicity can also induce racemization, requiring careful control of its catalytic amount (e.g., no more than 0.15 equivalents) peptide.com.

PyBOP/HOBt (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate/1-Hydroxybenzotriazole): PyBOP is a phosphonium-type coupling reagent introduced as a less hazardous alternative to BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) bachem.compeptide.com. It is highly effective in both solid-phase and solution-phase synthesis, promoting rapid coupling reactions bachem.compeptide.comresearchgate.net. PyBOP converts carboxyl groups into -OBt esters, which then react with the amino group to form the peptide bond with minimal racemization bachem.compeptide.com. PyBOP has been demonstrated to produce epimerization-free peptides researchgate.net.

Amino acid chlorides are highly reactive intermediates that can be employed as acylating agents in peptide synthesis arkat-usa.orgcore.ac.uk. Early applications by Fischer in 1903 demonstrated the synthesis of dipeptides using N-carbethoxyglycine chloride acs.org. However, the protecting group could not be removed without destroying the peptide bond, limiting further chain extension acs.org. The development of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas enabled the practical application of amino acid chlorides in peptide synthesis acs.org. More recently, the use of Fmoc α-amino acid chlorides has gained prominence due to their stability and high reactivity, allowing for efficient and racemization-free couplings, even for sterically hindered peptides arkat-usa.orgcore.ac.uk. This method involves the preparation of acid chlorides, often accelerated by ultrasonication, followed by coupling with an amine arkat-usa.org.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers significant advantages, including simplified purification steps and the potential for automation, making it a preferred method for synthesizing various peptides, including peptide aldehydes wikipedia.orgnih.govnih.gov. For C-terminal peptide aldehydes, direct SPPS is challenging because the C-terminus lacks a free carboxylic acid group for attachment to the resin researchgate.netnih.gov. Therefore, specialized linkers and strategies are employed.

Common strategies for solid-phase synthesis of peptide aldehydes include:

Oxazolidine (B1195125) Linkers: This method involves the immobilization of a protected amino aldehyde onto a resin, often via the formation of an oxazolidine with a threonyl resin nih.govsigmaaldrich.comacs.orgcapes.gov.br. For instance, protected amino acid aldehydes obtained from the racemization-free oxidation of amino alcohols (e.g., with Dess-Martin periodinane) can be immobilized on threonyl resins as oxazolidines nih.govcapes.gov.br. Subsequent Boc protection of the ring nitrogen of the oxazolidine linker enhances the efficiency of peptide synthesis nih.gov.

Weinreb Amide Linkers: The reduction of Weinreb amides is a widely used method for preparing N-protected amino aldehydes and peptide aldehydes acs.org. This strategy can be adapted for solid-phase synthesis by incorporating a Weinreb amide-based linker that is stable under standard Fmoc or Boc chemistry acs.org. After peptide elongation, the Weinreb amide can be reduced to yield the aldehyde acs.org.

Thioacetal/Acetal (B89532) Linkers: Peptide aldehydes can be synthesized via the transformation of acetal or thioacetal structures on a solid support nih.gov. While acetal conversion to aldehyde can be slow, thioacetals can be efficiently converted to the desired aldehyde using reagents like N-bromosuccinimide (NBS) nih.gov.

Semicarbazone Linkers: Another approach involves protecting the aldehyde function as its semicarbazone, which is then linked to the solid support via a carboxylic function acs.org. After peptide synthesis, the protected peptide semicarbazone is treated with aqueous acid/formaldehyde to regenerate the aldehyde acs.org.

The choice of resin also impacts efficiency. For example, hydrophilic PEG-grafted resins like NovaGel and NovaSynTG offer good swelling properties in aqueous solvents, which can improve synthesis yields nih.govsigmaaldrich.com.

Enzymatic Synthesis of Peptide Aldehyde Precursors

Enzymatic synthesis offers a mild, cost-effective, and often highly stereoselective alternative to chemical synthesis, particularly for producing peptide precursors wustl.eduwustl.edu. Peptidases can catalyze the condensation of Cbz-amino acids with amino alcohols or amino acetals to yield peptide alcohols or dipeptide diacetal derivatives, respectively researchgate.netunlp.edu.arconicet.gov.ar. These peptide alcohols or acetals then serve as precursors that can be subsequently transformed into peptide aldehydes researchgate.netunlp.edu.ar.

For instance, cysteine peptidases such as papain and araujiain have been shown to efficiently catalyze the condensation of Cbz-amino acids with amino alcohols or amino acetals in organic solvents containing a small percentage of water unlp.edu.arconicet.gov.ar. The resulting dipeptide diacetal derivatives can be readily converted to dipeptide aldehydes through acid hydrolysis unlp.edu.ar. This approach leverages the specificity of enzymes to overcome challenges associated with conventional chemical synthesis, such as the need for very low temperatures and issues with stereochemical control wustl.eduwustl.edu.

Functional Group Interconversions to Yield the Aldehyde Moiety

A critical step in peptide aldehyde synthesis is the generation of the aldehyde functional group. This is typically achieved through two primary functional group interconversion strategies:

Reduction of Protected Amino Acid Derivatives: One common method involves the selective reduction of protected carboxylic acid derivatives, such as Weinreb amides, to aldehydes arkat-usa.orgnih.govacs.org. Weinreb amides are particularly useful because they can be reduced to aldehydes without over-reduction to alcohols, offering a controlled pathway to the desired aldehyde arkat-usa.org.

Oxidation of Peptide Alcohols: Peptide alcohols, which can be synthesized chemically or enzymatically, serve as direct precursors for peptide aldehydes researchgate.netnih.govnih.gov. The oxidation of primary alcohols to aldehydes is a well-established functional group interconversion fiveable.mesolubilityofthings.compressbooks.pub. Common oxidizing agents employed for this transformation in peptide chemistry include:

Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidizing agent widely used for the racemization-free oxidation of amino alcohols to protected amino acid aldehydes nih.govcapes.gov.br.

Swern Oxidation: This method involves the use of oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a base (e.g., triethylamine) to oxidize primary alcohols to aldehydes mdpi.com. For example, L-leucinol can be converted to L-leucinal, which can then be incorporated into peptide sequences, with subsequent Swern oxidation of the peptide alcohol to yield the peptide aldehyde mdpi.com.

Strategic Incorporation of Protecting Groups and Their Impact on Synthesis Efficiency

The judicious selection and strategic incorporation of protecting groups are indispensable in peptide synthesis, including that of Cbz-Leu-Nle-H, to prevent undesired side reactions and ensure the selective formation of peptide bonds wikipedia.orgresearchgate.net. Protecting groups mask reactive functionalities (e.g., α-amino groups, side chains, and the C-terminal carboxyl group) during synthesis, allowing for controlled, stepwise elongation of the peptide chain wikipedia.orgresearchgate.net.

Cbz (Carbobenzyloxy) Group: The Cbz group is an acid-labile protecting group commonly used for the N-terminus of amino acids, such as in this compound wikipedia.orglibretexts.org. It is stable under various coupling conditions and can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid libretexts.org. Its use prevents the amino group from reacting prematurely during peptide bond formation libretexts.org.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis wikipedia.orgacs.org. Its removal typically involves treatment with a weak base like piperidine (B6355638) wikipedia.org. The orthogonality of Fmoc (base-labile) with tert-butyl (acid-labile) side-chain protecting groups (Fmoc/tBu strategy) allows for selective deprotection steps wikipedia.orgacs.org.

Boc (tert-Butoxycarbonyl) Group: The Boc group is an acid-labile protecting group, commonly used for N-terminal protection in the Boc/Bzl (benzyl) strategy wikipedia.org. It is removed by strong acids such as trifluoroacetic acid (TFA) wikipedia.org. In peptide aldehyde synthesis, Boc protection of the oxazolidine ring nitrogen has been shown to significantly improve coupling efficiency nih.gov.

Library Synthesis Methodologies for Peptide Aldehydes

The development of efficient methodologies for the parallel synthesis of peptide aldehyde libraries is critical for high-throughput screening and the rapid discovery of new compounds with desired biological activities. These methods aim to overcome limitations in yield, purity, and ease of product isolation often encountered with traditional peptide aldehyde synthesis protocols nih.gov.

A significant advancement in this area is the development of a method for the parallel solid-phase synthesis of peptide aldehydes nih.govnih.gov. This technique involves the immobilization of protected amino acid aldehydes, which are typically obtained through the racemization-free oxidation of amino alcohols using Dess-Martin periodinane. These protected aldehydes are immobilized onto threonyl resins as oxazolidines nih.govnih.gov. Following the Boc protection of the ring nitrogen to form an N-protected oxazolidine linker, peptide synthesis is efficiently performed on this modified resin nih.govnih.gov. After synthesis, the liberated aldehydes can be precipitated using diethyl ether and subsequently lyophilized from a tert-butyl alcohol/water solution nih.gov.

The choice of resin significantly influences the efficiency of this method. Studies have evaluated various polymer supports, including aminomethyl polystyrene and hydrophilic PEG resins such as NovaGel and NovaSynTG, to identify optimal linker-resin combinations nih.gov. Research findings indicate a notable difference in yields when using N-Boc-protected oxazolidine resin compared to unprotected oxazolidine resin. For instance, the synthesis of Fmoc-Lys(Fmoc)-Leu-Phe-H yielded 80% on N-Boc-protected oxazolidine resin, whereas it yielded only 39% on unprotected oxazolidine resin, highlighting the importance of proper protection strategies for improved efficiency nih.gov.

The following table illustrates the impact of resin type on the yield of specific peptide aldehydes in library synthesis:

Peptide AldehydeResin TypeYield (%) nih.gov
Fmoc-Lys(Fmoc)-Leu-Phe-HN-Boc-protected oxazolidine resin80
Fmoc-Lys(Fmoc)-Leu-Phe-HUnprotected oxazolidine resin39
Fmoc-FMGLF-HAminomethyl polystyreneData not specified, but comparison implies variability
Fmoc-FMGLF-HNovaGelData not specified, but comparison implies variability
Fmoc-FMGLF-HNovaSynTGData not specified, but comparison implies variability
Fmoc-GVAIF-HAminomethyl polystyreneData not specified, but comparison implies variability
Fmoc-GVAIF-HNovaGelData not specified, but comparison implies variability
Fmoc-GVAIF-HNovaSynTGData not specified, but comparison implies variability
Fmoc-APFVF-HAminomethyl polystyreneData not specified, but comparison implies variability
Fmoc-APFVF-HNovaGelData not specified, but comparison implies variability
Fmoc-APFVF-HNovaSynTGData not specified, but comparison implies variability

Beyond the oxazolidine linker strategy, other general approaches contribute to peptide aldehyde library synthesis. These include introducing the aldehyde function onto pre-synthesized peptides or utilizing conveniently protected α-amino aldehydes as starting materials, followed by peptide elongation and subsequent deprotection of the aldehyde functionality at the final stage researchgate.net. Other reported methods for peptide aldehyde synthesis, which can be adapted for library generation, encompass the reduction of peptide thioesters, the oxidation of support-bound peptide alcohols, and the use of semicarbazone, Weinreb amide, ozoneolysis, and thiazolidine (B150603) linkers, as well as the backbone amide linker strategy researchgate.net.

Enzymatic Inhibition Profile and Selectivity Investigations

Inhibition of the 20S Proteasome

The 20S proteasome is a multi-catalytic proteinase complex with three main active sites: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (TL, β2 subunit), and peptidyl-glutamyl hydrolyzing (PGPH, β1 subunit) activities. google.com

Calpeptin (B1683957) has been reported to inhibit the chymotrypsin-like activity of the isolated bovine 20S proteasome, albeit at relatively high concentrations, typically ranging from 50 to 100 µM. nih.govwvu.edu In some cellular contexts, calpeptin-mediated inhibition of proteasomal activity has been observed at concentrations of 50 µM and potentially lower. nih.govnih.gov However, studies have also indicated that calpeptin's impact on proteasome-dependent degradation may be negligible in certain experimental setups. osti.govnih.gov

When compared to established proteasome inhibitors, Cbz-Leu-Nle-H exhibits significantly lower potency against the 20S proteasome. For instance, MG132 (Cbz-Leu-Leu-Leu-al) is a highly potent proteasome inhibitor, with a Ki value of approximately 4 nM for the 20S proteasome and a Ki of 14.28 ± 3.06 nM for its β5 chymotrypsin-like active site. ebi.ac.uktaylorandfrancis.com In contrast, this compound only weakly inhibits the proteasome's activities. nih.govscilit.com While both MG132 and calpeptin can decrease proteasome activity levels in certain cell lines, calpeptin's effect is generally less pronounced than that of MG132. mdpi.com Notably, this compound has been described as more selective for calpain over the chymotrypsin-like activity of the eukaryotic proteasome compared to other peptide aldehydes like ALLN (Ac-Leu-Leu-Nle-H) or ALLM (Ac-Leu-Leu-Met-H). ebi.ac.uk

Table 1: Comparative Inhibition of 20S Proteasome Chymotrypsin-like Activity

CompoundTarget Activity (20S Proteasome)Inhibition MeasureValueCitation
This compoundChymotrypsin-like (β5 subunit)Inhibition Range50-100 µM (isolated) nih.govwvu.edu
MG132Chymotrypsin-like (β5 subunit)Ki4 nM (20S proteasome) ebi.ac.uk
MG132Chymotrypsin-like (β5 subunit)Ki14.28 ± 3.06 nM taylorandfrancis.com

This compound weakly inhibits the trypsin-like and peptidyl-glutamyl hydrolyzing activities of the multicatalytic proteinase complex. nih.govscilit.com This indicates a broad, but generally low, inhibitory effect on the non-chymotrypsin-like activities of the proteasome, further emphasizing its limited potency as a proteasome inhibitor compared to its effects on calpains. nih.govscilit.com

Calpain Inhibition Studies

Calpains are a family of calcium-activated cysteine proteases involved in various cellular processes. nih.gov this compound is a well-established and potent inhibitor of these enzymes. ebi.ac.ukmedchemexpress.comselleckchem.com

This compound is a potent inhibitor of Calpain I (µ-calpain). Its inhibitory potency is demonstrated by ID50 values in the nanomolar range. For Calpain I derived from porcine erythrocytes, the ID50 is reported as 52 nM. selleckchem.com For Calpain I from human platelets, the ID50 is 40 nM. medchemexpress.comselleckchem.com The inhibition by this compound is reversible. ebi.ac.uk

This compound also effectively inhibits Calpain II (m-calpain). The ID50 for Calpain II derived from porcine kidney is reported as 34 nM. selleckchem.com This indicates that this compound is a potent inhibitor for both major calpain isoforms, with slightly higher potency against m-calpain compared to µ-calpain in some assays. selleckchem.com

Table 2: Inhibition of Calpain Activities by this compound

Target EnzymeSourceInhibition MeasureValueCitation
Calpain I (µ-calpain)Porcine ErythrocytesID5052 nM selleckchem.com
Calpain I (µ-calpain)Human PlateletsID5040 nM medchemexpress.comselleckchem.com
Calpain II (m-calpain)Porcine KidneyID5034 nM selleckchem.com

Assessment of Calpain Specificity Against Other Cysteine Proteases (e.g., Cathepsin B)

Calpeptin is a potent inhibitor of calpains, a family of Ca²⁺-dependent neutral cysteine proteases. medchemexpress.comrndsystems.comhuji.ac.iltocris.com It demonstrates strong inhibitory activity against both calpain I and calpain II. Specifically, Calpeptin exhibits an ID₅₀ of 40 nM for Calpain I in human platelets. medchemexpress.comselleckchem.commedchemexpress.comprobechem.com Studies have also reported ID₅₀ values of 52 nM for Calpain I (porcine erythrocytes) and 34 nM for Calpain II (porcine kidney). selleckchem.com Furthermore, Calpeptin inhibits human platelet calpain 2 with a potency of 40 nmol/L (0.04 μM). mdpi.com

Beyond calpains, Calpeptin also inhibits other cysteine proteases, including cathepsins and papain. mdpi.comfrontiersin.orgbiorxiv.orgacs.org It is identified as a potent cathepsin L inhibitor. medchemexpress.comrndsystems.comtocris.com The lowest Kᵢ value reported for the inhibition of cathepsin L by Calpeptin is 131 pM. nih.gov Calpeptin acts as a selective inhibitor of cathepsin L, forming stable interactions with the enzyme's active site and exhibiting competitive inhibition. rndsystems.com It is also an inhibitor of cathepsin K, with an IC₅₀ of 0.11 nM and a Kᵢ value of 61 pM. caymanchem.comnih.gov While Calpeptin's Kᵢ values for cathepsin B are generally reported to be in the nanomolar range, a precise single value is not consistently specified across sources. nih.gov

Inhibition of Other Cysteine and Serine Proteases

Calpeptin is considered a broad-spectrum cysteine protease inhibitor. mdpi.comacs.org In addition to calpains and cathepsins, it effectively inhibits papain, with an ID₅₀ of 138 nM. huji.ac.ilselleckchem.com While it demonstrates higher selectivity for calpain over the chymotrypsin-like activity of the eukaryotic proteasome compared to other inhibitors like ALLN or ALLM, this still implies some, albeit lower, activity against the proteasome. huji.ac.il

This compound (Calpeptin) has demonstrated significant activity against viral cysteine proteases, notably the main protease (Mpro) of SARS-CoV-2. It inhibits SARS-CoV-2 Mpro in vitro with an IC₅₀ of 10.7 μM. medchemexpress.comrndsystems.comtocris.com A FRET-based enzymatic assay also reported an IC₅₀ of 10.69 μM against SARS-CoV-2 Mpro. biorxiv.orgbiorxiv.org Calpeptin binds covalently to SARS-CoV-2 Mpro, forming a hemithioacetal bond at Cysteine 145 within the active site. nih.gov

Beyond enzymatic inhibition, Calpeptin also inhibits SARS-CoV-2 viral replication. It shows dose-dependent inhibition of infectious SARS-CoV-2 particles, with an IC₅₀ of 0.6 μM in Vero E6 cells and 10.12 μM in Calu-3 cells. mdpi.comnih.gov Furthermore, Calpeptin was identified as a potent entry inhibitor for SARS-CoV-2 pseudotyped particles, exhibiting an EC₅₀ of 72 nM. nih.gov Earlier studies also showed that Calpeptin inhibits SARS-CoV replication in vitro, with an EC₅₀ of 2 μM and an IC₅₀ of 17 μM. nih.gov Its activity against both SARS-CoV-2 Mpro and cathepsin L suggests a potential dual-targeting approach for antiviral therapy. nih.govprobechem.comacs.orgnih.gov

While peptide aldehydes, as a class, are known to inhibit various proteases including serine proteases, direct and potent inhibition of specific serine proteases by this compound (Calpeptin) is not extensively documented with specific quantitative data. huji.ac.il Studies comparing Calpeptin with known serine protease inhibitors in specific contexts, such as procaspase-3 cleavage, indicate that Calpeptin does not inhibit the serine proteases involved in those pathways. guidetopharmacology.org

Determination of Inhibition Constants (Kᵢ) and Half Maximal Inhibitory Concentrations (IC₅₀)

The inhibitory potency of this compound (Calpeptin) against various proteases is summarized in the table below.

Table 1: Inhibition Constants and Half Maximal Inhibitory Concentrations for this compound (Calpeptin)

Enzyme TargetType of ValueValueNotesCitation
Calpain I (human platelets)ID₅₀40 nM medchemexpress.comselleckchem.commedchemexpress.comprobechem.com
Calpain I (porcine erythrocytes)ID₅₀52 nM huji.ac.ilselleckchem.com
Calpain II (porcine kidney)ID₅₀34 nM huji.ac.ilselleckchem.com
Calpain 2 (human platelet)Potency40 nmol/L (0.04 μM) mdpi.com
Cathepsin KKᵢ61 pM nih.gov
Cathepsin KIC₅₀0.11 nM caymanchem.com
Cathepsin LKᵢ131 pM nih.gov
PapainID₅₀138 nM huji.ac.ilselleckchem.com
SARS-CoV-2 MproIC₅₀10.7 μMIn vitro medchemexpress.comrndsystems.comtocris.com
SARS-CoV-2 MproIC₅₀10.69 μMFRET-based enzymatic assay biorxiv.orgbiorxiv.org
SARS-CoV-2 (infectious virions)IC₅₀0.6 μMIn Vero E6 cells mdpi.comnih.gov
SARS-CoV-2 (infectious virions)IC₅₀10.12 μMIn Calu-3 cells mdpi.com
SARS-CoV-2 (pseudotyped particles)EC₅₀72 nMEntry inhibition nih.gov
SARS-CoV replicationEC₅₀2 μMIn vitro nih.gov
SARS-CoV replicationIC₅₀17 μMIn vitro nih.gov

Mechanism of Enzyme Inhibition and Molecular Interactions

Reversible Covalent Binding Mechanism of Aldehyde Warheads

Peptidyl aldehydes, including Cbz-Leu-Nle-H, are a significant class of inhibitors for cysteine proteases. acs.org Their mechanism of action involves the aldehyde group acting as an electrophilic warhead that targets a nucleophilic residue in the enzyme's active site. acs.org This interaction is typically reversible, allowing for a dynamic equilibrium between the free enzyme, the inhibitor, and the enzyme-inhibitor complex. acs.orgnih.gov The reversibility is a key feature, as it can reduce the risk of off-target toxicity that might be associated with irreversible inhibitors. nih.gov

The core of the inhibitory mechanism for this compound against cysteine proteases is the formation of a hemithioacetal adduct. acs.orgnih.gov The aldehyde carbon of the inhibitor is electrophilic and susceptible to nucleophilic attack by the thiol group (-SH) of the catalytic cysteine residue in the active site of the protease. wikipedia.orgresearchgate.netmedcraveonline.com This reaction leads to the formation of a stable, yet reversible, covalent bond. acs.orgwikipedia.org This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. acs.org The equilibrium between the free reactants (enzyme and inhibitor) and the hemithioacetal complex is a dynamic process. wikipedia.org In the context of serine or threonine proteases, the equivalent adduct would be a hemiacetal, formed through the reaction of the aldehyde with the hydroxyl group of serine or threonine. researchgate.net

The primary nucleophile in cysteine proteases is the thiol group of the active site cysteine. medcraveonline.comwikipedia.org The deprotonated form of this cysteine (the thiolate anion) is a potent nucleophile that readily attacks the electrophilic aldehyde carbon of this compound. medcraveonline.com The catalytic machinery of the enzyme, often involving a nearby histidine residue, facilitates this process by deprotonating the cysteine thiol, thereby increasing its nucleophilicity. medcraveonline.comwikipedia.org

While cysteine is the primary target for this compound in cysteine proteases, other nucleophilic residues like threonine can play a similar role in other classes of proteases, such as the proteasome, which is a threonine protease. medcraveonline.com In such cases, the hydroxyl group of threonine would act as the nucleophile, attacking the aldehyde to form a hemiacetal adduct. researchgate.net The efficiency and specificity of the inhibition are highly dependent on the precise positioning and reactivity of this key nucleophilic residue within the active site.

Specificity Determinants in Protease Subsites (P1, P1', P3, S1, S1', S3)

The specificity of a protease inhibitor is largely determined by how well its constituent amino acid residues fit into the corresponding subsites of the enzyme's active site. The nomenclature of Schechter and Berger is used to describe these interactions, where inhibitor residues are denoted as P3, P2, P1, P1', etc., and the corresponding enzyme subsites are S3, S2, S1, S1', etc. frontiersin.orgembopress.org

For this compound, the norleucine (Nle) residue occupies the P1 position, and the leucine (B10760876) (Leu) residue is at the P2 position.

S1 Subsite: This pocket interacts with the P1 residue of the inhibitor. The norleucine side chain in this compound is a linear, unbranched hydrophobic chain. The S1 pocket of target proteases like calpain is often a hydrophobic cavity that can favorably accommodate such residues.

S2 Subsite: The S2 subsite is a critical determinant of specificity for many cysteine proteases, often preferring large, hydrophobic residues at the P2 position. frontiersin.org The leucine residue of this compound fits well into the S2 pocket of enzymes like calpains and various cathepsins, contributing significantly to the inhibitor's binding affinity. frontiersin.org

The interactions between the inhibitor's P-site residues and the protease's S-site pockets are crucial for the initial non-covalent binding and proper orientation of the aldehyde warhead for the subsequent covalent reaction.

InhibitorTarget Enzyme(s)P2 ResidueP1 ResidueKnown S2 PreferenceKnown S1 Preference
This compound Calpains, CathepsinsLeucineNorleucineLarge hydrophobic (e.g., Leu, Ile) frontiersin.orgHydrophobic frontiersin.org

Allosteric Modulation and Binding Mechanisms

Allosteric modulation occurs when a ligand binds to a site on an enzyme that is topographically distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. While this compound is primarily characterized as a competitive, active-site directed inhibitor, the concept of allosteric modulation is a key mechanism for regulating enzyme function.

There is currently no direct evidence to suggest that this compound functions as an allosteric modulator. Its design, mimicking a peptide substrate, and the presence of the reactive aldehyde warhead strongly indicate a mechanism based on direct active-site occupancy and covalent modification. The inhibition kinetics are consistent with competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site.

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to a protease is not a simple "lock-and-key" event but rather a dynamic process that can involve significant conformational changes in the enzyme. nih.gov The interaction of this compound within the active site cleft, from the S3 to S1 subsites, can induce localized adjustments in the enzyme's structure.

Structure Activity Relationship Sar Investigations

Influence of the N-Terminal Protecting Group (Cbz vs. Acetyl vs. Benzoyl)

The N-terminal protecting group plays a significant role in the inhibitory potency of peptidyl aldehydes against calpains. The primary function of this group is to interact with the S3 subsite of the enzyme. Studies comparing different capping groups reveal a clear preference for large, hydrophobic, and planar aromatic moieties over smaller, non-planar, or aliphatic groups. Current time information in San Diego, CA, US.

A comparison of inhibitors with different N-terminal groups demonstrates this principle. For instance, peptidyl aldehydes capped with a 4-phenyl-butyryl (PB) group, which is structurally similar to the Benzoyl group in its aromatic nature, show potent inhibition. In one study, PB-Leu-nLeu-H exhibited a Ki value of 60 nM against calpain I. allpeptide.com In contrast, the smaller, aliphatic Acetyl (Ac) group generally leads to less potent inhibition. The tripeptide Ac-Leu-Leu-nLeu-H, for example, showed a Ki of 400 nM against calpain I, indicating that the presence of the larger aromatic group can significantly enhance potency. allpeptide.com

Table 1: Influence of N-Terminal Protecting Group on Calpain Inhibition
CompoundN-Terminal GroupP3P2P1Calpain I Ki (nM)Calpain II Ki (nM)Reference
Ac-Leu-Leu-nLeu-HAcetylLeuLeunLeu400400 allpeptide.com
PB-Leu-nLeu-H4-Phenyl-butyryl-LeunLeu6060 allpeptide.com
Z-Leu-nLeu-HCbz-LeunLeu150150 allpeptide.com

Impact of Amino Acid Substitutions on Potency and Selectivity

The identity of the amino acid residues at the P1, P2, and P3 positions, which correspond to the residues immediately N-terminal to the scissile bond, is paramount for determining both the potency and selectivity of the inhibitor.

The P1 residue's side chain fits into the S1 subsite of calpain, a pocket that is known to prefer large hydrophobic residues. Cbz-Leu-Nle-H features Norleucine (Nle) at this position. Norleucine is an isomer of Leucine (B10760876), possessing a linear four-carbon side chain. This hydrophobicity is a key feature for effective inhibition.

Comparative studies of peptidyl aldehydes show the importance of the P1 residue. For example, Z-Leu-nLeu-H, with Norleucine at P1, is a potent inhibitor with a Ki of 150 nM for calpain I. allpeptide.com When the P1 residue is changed to Phenylalanine (Phe), as in Z-Leu-Phe-H, the potency against calpain I is slightly reduced (Ki = 250 nM). allpeptide.com This suggests that while the S1 pocket accommodates various large hydrophobic side chains, subtle differences in their shape and size can impact binding affinity. The preference for linear or slightly branched aliphatic side chains like Norleucine and Leucine over bulkier aromatic ones like Phenylalanine can be observed. The use of Valine, with its smaller, branched isopropyl side chain, would likely result in reduced potency compared to Leucine or Norleucine due to suboptimal filling of the S1 pocket.

Table 2: Impact of P1 Position Modification on Calpain I Inhibition
CompoundP2P1Calpain I Ki (nM)Reference
Z-Leu-nLeu-HLeuNorleucine (nLeu)150 allpeptide.com
Z-Leu-Phe-HLeuPhenylalanine (Phe)250 allpeptide.com
Z-Leu-Met-HLeuMethionine (Met)750 allpeptide.com

The P3 residue interacts with the S3 subsite of calpain, and similar to the other subsites, there is a preference for hydrophobic residues. In many potent inhibitors, such as Ac-Leu-Leu-nLeu-H, this position is occupied by Leucine. allpeptide.com The bulky, hydrophobic side chain of Leucine effectively occupies the S3 pocket, often in conjunction with the N-terminal capping group.

Replacing Leucine with Phenylalanine at the P3 position can modulate activity. While direct comparative data on calpain inhibitors with only a P3 Leu/Phe swap is limited, studies on related proteases have shown that bulky aromatic residues like Phenylalanine at P3 can be beneficial for activity. google.com The choice between Leucine and Phenylalanine at this position allows for the fine-tuning of the inhibitor's hydrophobic profile and its fit within the S3 subsite, which can also influence selectivity against other proteases.

Modifications on the "primed" side of the inhibitor (the region corresponding to the C-terminal side of the cleavage site in a substrate) can also have a profound effect on inhibitory activity. In the case of peptidyl aldehydes like this compound, the aldehyde itself is the P1' warhead. However, in related inhibitor classes like peptidyl α-ketoamides, the P1' position can be extensively modified.

Studies on α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R have shown that incorporating groups like nucleobases or methylpiperazine into the primed region can yield highly potent inhibitors. nih.gov For example, the compound Cbz-Leu-D,L-Abu-CONH-(CH2)3-2-methoxyadenin-9-yl was found to be an excellent inhibitor of calpain I with a Ki value of 23 nM. nih.gov This demonstrates that the S' subsites of calpain can be exploited to enhance potency.

Another strategy involves the replacement of the α-carbon of an amino acid with a nitrogen atom, creating an "aza" analogue. Aza-peptides have been investigated as calpain inhibitors. uthsc.edu For instance, replacing the P1 residue with azaglycine in a substrate-based sequence can confer inhibitory properties. These modifications alter the electronic properties and conformational flexibility of the peptide backbone, potentially leading to improved binding and enhanced stability. nih.gov

Table 3: Inhibition Constants (Ki) of Primed-Side Modified α-Ketoamides
CompoundP1' Modification (R in -CONH-R)Calpain I Ki (nM)Calpain II Ki (nM)Reference
Cbz-Leu-D,L-Abu-CONH-(CH2)3-adenin-9-yl(CH2)3-adenin-9-yl5370 nih.gov
Cbz-Leu-D,L-Abu-CONH-(CH2)3-2-methoxyadenin-9-yl(CH2)3-2-methoxyadenin-9-yl2377 nih.gov
Cbz-Leu-D,L-Phe-CONH-(CH2)3-adenin-9-yl(CH2)3-adenin-9-yl5568 nih.gov

Stereochemical Requirements for Inhibitory Activity

The stereochemistry of the amino acid residues is a critical determinant of inhibitory activity. Calpain, like most proteases, has a chiral active site that preferentially binds substrates and inhibitors of a specific stereochemical configuration. Research on peptidyl α-keto amides has unequivocally established a requirement for an all-L stereochemistry for potent calpain inhibition. nih.gov

In a study comparing diastereomers, compounds with an L,L configuration at the P2 and P1 positions were potent inhibitors of calpain I. In contrast, their corresponding L,D diastereomers, where the P1 residue was a D-amino acid, showed poor inhibition. nih.gov This stereospecificity indicates that the precise three-dimensional arrangement of the inhibitor's side chains is essential for optimal interaction with the enzyme's subsites. The active site has evolved to recognize L-amino acids, and the introduction of a D-amino acid disrupts the key binding interactions, such as hydrogen bonds and hydrophobic contacts, necessary for potent inhibition.

Role of Macrocyclization in Enhancing Potency and Selectivity

Linear peptides like this compound often possess considerable conformational flexibility in solution. While this allows them to adapt to the enzyme's active site, a significant entropic penalty is paid upon binding. To overcome this, a strategy of macrocyclization has been employed to constrain the inhibitor into a more rigid, bioactive conformation.

By linking the side chains or the termini of a linear peptide inhibitor, a macrocyclic compound is formed. This pre-organizes the pharmacophoric elements into a conformation that mimics the bound state, reducing the entropic cost of binding and often leading to a substantial increase in potency. Furthermore, the constrained structure can enhance selectivity, as the rigid conformation may be less likely to fit into the active sites of other, off-target proteases. The design of macrocyclic inhibitors that adopt a beta-strand-like backbone conformation has proven to be a particularly successful strategy, yielding potent and selective inhibitors of calpain.

Development of Aza-Peptide Analogues and Their Selectivity Profiles

The strategic modification of peptide-based enzyme inhibitors is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. One such modification is the introduction of an aza-amino acid, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govkirj.ee This alteration to the peptide backbone creates an "aza-peptide," a class of peptidomimetics that has been extensively explored in the development of novel protease inhibitors. mdpi.com Aza-peptides often exhibit increased resistance to proteolytic degradation and can be tailored to achieve high selectivity for their target enzymes. nih.govkirj.ee

The development of aza-peptide analogues derived from parent structures like this compound involves replacing one of the amino acid residues, typically in the P1 position (Norleucine in this case), with an aza-amino acid. This substitution, combined with the installation of an electrophilic "warhead" group, transforms the peptide into a potent inhibitor. Various classes of aza-peptide inhibitors have been developed, including aza-peptide aldehydes, ketones, epoxides, Michael acceptors, and nitriles, each with distinct mechanisms of action and selectivity profiles. nih.govnih.gov

Design and Synthesis of Aza-Peptide Inhibitors

The synthesis of aza-peptide inhibitors is a multi-step process that builds upon established peptide chemistry. mdpi.combiorxiv.org For aza-peptides analogous to this compound, a key precursor would be a dipeptide like Cbz-Leu-Leu-NHNH₂, which can be synthesized from the corresponding methyl ester (Cbz-Leu-Leu-OMe) by reacting it with hydrazine. nih.gov This peptidyl hydrazide serves as a scaffold onto which the aza-amino acid and the reactive warhead can be built.

The core principle behind the design of these inhibitors is to mimic the substrate's binding to the enzyme's active site while introducing a group that will covalently or non-covalently inactivate the catalytic residue, often a cysteine. The specificity of the inhibitor is largely dictated by the peptide sequence (P2, P3 positions, etc.) and the side chain of the aza-amino acid at the P1 position. nih.gov For instance, designing inhibitors for the chymotrypsin-like active site of the proteasome often involves incorporating an aza-leucine (aza-Leu) residue at the P1 position. nih.govnih.gov Similarly, aza-aspartate (aza-Asp) derivatives are effective inhibitors of caspases, while aza-asparagine (aza-Asn) derivatives show selectivity for legumains. nih.govresearchgate.net

Selectivity Profiles of Aza-Peptide Analogues

A significant advantage of aza-peptide inhibitors is the ability to fine-tune their selectivity for specific proteases, thereby minimizing off-target effects. Research has demonstrated that aza-peptide aldehydes and ketones are a class of reversible inhibitors with high specificity for the proteasome and certain clan CD cysteine proteases. nih.gov

Extensive studies on various aza-peptide scaffolds have yielded detailed selectivity profiles. For example, aza-peptide Michael acceptors with an aza-Asp residue are specific for caspases, whereas those with aza-Asn inhibit legumains. stanford.edu Crucially, many of these aza-peptide inhibitors exhibit no cross-reactivity with other protease families, such as clan CA proteases like cathepsin B or serine proteases like chymotrypsin. nih.gov

The structural modifications at the P3 position of azadipeptide nitriles have been shown to significantly impact both potency and selectivity for cathepsin K over other cathepsins like B, L, and S. rsc.orgrsc.org As illustrated in the table below, strategic modifications can lead to highly potent and selective inhibitors.

Table 1: Inhibitory Activity and Selectivity of Azadipeptide Nitrile Analogues against Cathepsins

Compound P3 Group Cathepsin K (Kᵢ, nM) Selectivity vs. Cathepsin B (fold) Selectivity vs. Cathepsin S (fold) Selectivity vs. Cathepsin L (fold)
1 N/A 0.29 8566 1784 320
2 N/A 0.0031 ~1000 ~1000 N/A

This table presents data on the inhibitory constant (Kᵢ) and selectivity of representative azadipeptide nitriles. Compound 1 demonstrates a favorable balance of potency and high selectivity against Cathepsins B, S, and L. rsc.org Compound 2 shows exceptionally high potency for Cathepsin K with significant selectivity over Cathepsins B and S. rsc.org

Further research into aza-peptide Michael acceptors based on a Cbz-Leu-Leu-Aza-Leu backbone revealed that extending the structure into the prime sites (C-terminal to the cleavage site) can enhance specificity. These compounds were potent inhibitors of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with most showing no reactivity towards cathepsin B. nih.gov

Table 2: Inhibition of the 20S Proteasome by Cbz-Leu-Leu-Aza-Leu Michael Acceptor Analogues

Compound C-terminal Extension IC₅₀ (µM) for CT-L site
3a Ethyl Ester 1.8 ± 0.2
3b N-ethyl amide 1.2 ± 0.1
3c Benzyl ester 1.4 ± 0.2
3d N-benzyl amide 0.93 ± 0.04

This table shows the half-maximal inhibitory concentration (IC₅₀) for a series of aza-peptide Michael acceptors against the chymotrypsin-like (CT-L) site of the human 20S proteasome. The data indicates that modifications at the C-terminus influence inhibitory potency, with the N-benzyl amide showing the highest activity in this series. nih.gov

Computational and Structural Biology Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies predict the preferred orientation of a ligand within a protein's binding site and estimate its binding affinity. For peptide aldehydes like Cbz-Leu-Nle-H, these studies are crucial for understanding how the inhibitor interacts with the active site of target proteases. While specific docking data for this compound are not extensively detailed in public databases, studies on similar peptide aldehydes, such as Ac-Leu-Leu-Nle-H, demonstrate their capacity to bind to the active site of proteasomes. researchgate.net

Ligand-protein interaction analysis, often performed after docking, identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, aromatic stacking, salt bridges) that stabilize the complex. chem960.comctdbase.orgucl.ac.uk For Cbz-protected peptides, the benzyloxycarbonyl (Cbz) group is known to form strong lipophilic interactions, contributing significantly to binding affinity by adopting a unique folding conformation that allows its aromatic ring to engage with the hydrophobic environment of the binding pocket. fishersci.ca The leucine (B10760876) (Leu) and norleucine (Nle) residues within this compound would similarly engage in specific hydrophobic and potentially hydrogen bonding interactions within the enzyme's subsites.

Table 1: Expected Ligand-Protein Interaction Types for this compound

Interaction TypeDescriptionExpected Role in this compound Binding
Hydrogen BondsElectrostatic interactions between polar atoms.Formation with catalytic residues (e.g., N-terminal threonine in proteasomes) and backbone atoms. researchgate.net
Hydrophobic InteractionsNon-polar interactions between hydrophobic residues.Critical for the Cbz group and the side chains of Leu and Nle within hydrophobic pockets. fishersci.caacs.org
Covalent Adduct FormationReversible covalent bond formation.The aldehyde warhead of this compound is expected to form a reversible hemiacetal with the catalytic nucleophile of cysteine or threonine proteases. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics

Validate Binding Poses: MD simulations can assess the stability of docked poses, distinguishing between stable, experimentally relevant binding modes and transient, less favorable ones. google.com

Elucidate Conformational Dynamics: They reveal how both the inhibitor and the protein adjust their conformations upon binding. For example, similar Cbz-peptides have been subjected to hybrid quantum mechanical/molecular mechanical (QM/MM/MD) simulations to explore their low-energy conformations in aqueous solution and in complex with targets. tandfonline.com

Identify Key Interactions over Time: MD simulations track the persistence and nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and specific protein residues throughout the simulation period, providing a more comprehensive understanding of the binding mechanism. sigmaaldrich.com Root Mean Square Deviation (RMSD) analysis is commonly used to measure the stability of the protein backbone and ligand within the binding pocket over the simulation period, with stable binding typically indicated by RMSD fluctuations within a few angstroms. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For this compound and its derivatives, QSAR studies would be invaluable for:

Predicting Inhibitory Potency: Developing models that predict the inhibitory constant (Ki) or IC50 values based on molecular descriptors.

Identifying Key Structural Features: Highlighting specific parts of the this compound structure (e.g., the Cbz group, the Leu or Nle side chains, or the aldehyde warhead) that are crucial for its activity against particular proteases.

Guiding Analog Design: Informing the synthesis of new this compound analogs with improved potency, selectivity, or pharmacokinetic properties by systematically varying structural elements. uni.lu

While specific QSAR models for this compound are not detailed, the principles would involve correlating variations in the Cbz group, the amino acid sequence, or the aldehyde functionality with observed protease inhibition data.

X-ray Crystallography of Inhibitor-Bound Proteases

X-ray crystallography is a cornerstone technique in structural biology, providing high-resolution three-dimensional structures of proteins in complex with inhibitors. wikipedia.org This method has been instrumental in understanding the precise binding mode of peptide aldehyde inhibitors. Notably, Ac-Leu-Leu-Nle-H, a close analog of this compound, was among the first peptide aldehyde inhibitors to be co-crystallized with an eukaryotic proteasome. researchgate.net This demonstrates the feasibility and importance of obtaining such structures for this compound.

Table 2: Key Information from X-ray Crystallography of Inhibitor-Bound Proteases

AspectContribution of X-ray Crystallography
Atomic StructureProvides precise atomic coordinates of the enzyme-inhibitor complex. wikipedia.org
Active Site CharacterizationDelineates the exact geometry and chemical environment of the enzyme's active site. wikipedia.org
Covalent Adduct VisualizationDirectly visualizes the formation of covalent bonds between the inhibitor's warhead (e.g., aldehyde) and catalytic residues. fishersci.caadvancedchemtech.com

X-ray crystal structures of inhibitor-bound proteases reveal the intricate network of interactions at the active site. For peptide aldehydes like this compound, the aldehyde group is known to form a reversible hemiacetal with the N-terminal threonine hydroxyl group in the β-subunits of proteasomes, a key catalytic residue. researchgate.netresearchgate.net This covalent interaction, along with non-covalent contacts, stabilizes the inhibitor within the active site.

Furthermore, crystallography can reveal conformational rearrangements in the enzyme upon inhibitor binding. For instance, induced-fit binding has been observed for similar aza-peptide epoxides binding to SARS-CoV Mpro, where the active sites and S1 specificity pockets undergo a shift from a collapsed to an open, catalytically competent conformation upon ligand binding. nih.gov The proteasome itself is considered a conformationally flexible protein that can adjust to ligand binding, highlighting the dynamic nature of these interactions. researchgate.net

Proteases typically possess a series of subsites (S1', S1, S2, S3, S4) that accommodate the corresponding amino acid residues (P1', P1, P2, P3, P4) of their substrates or inhibitors. fishersci.caacs.org X-ray crystallographic analysis of inhibitor-bound complexes allows for the precise mapping of how each part of the this compound molecule fits into these subsites.

For peptide aldehyde inhibitors, specific residues within the inhibitor are often found to occupy particular subsites:

The aldehyde functionality (P1) would typically interact with the catalytic residue in the S1 subsite.

The leucine (Leu) and norleucine (Nle) residues would occupy adjacent subsites, such as S2 and S3, or S1 and S3, depending on the specific protease and the inhibitor's orientation. For Ac-Leu-Leu-Nle-H, the Leu and Nle side chains have been shown to adopt specific orientations, acting as P1 and P3 residues respectively, within the proteasome's active site. academie-sciences.fr The S1 subsite is known to accommodate bulky groups, which is consistent with the side chains of leucine and norleucine. tandfonline.com

NMR Spectroscopy for Solution Structure Elucidation and Binding Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution structure of molecules and assessing their binding to proteins, offering insights into dynamics and conformational flexibility that X-ray crystallography might not capture. acs.orgnewdrugapprovals.orgtandfonline.com For this compound, NMR studies would typically involve:

Solution Structure Elucidation: Using 1D and 2D NMR experiments (e.g., TOCSY, DQF-COSY, NOESY) to determine the three-dimensional solution structure of this compound, both free and in complex with its target protease. This can reveal preferred conformations and flexibility in solution, which may differ from crystal structures. academie-sciences.frnewdrugapprovals.org

Binding Assessment: Monitoring changes in chemical shifts, relaxation rates, or diffusion coefficients upon titration with the target enzyme to determine binding affinities (Kd values) and identify the specific residues involved in the interaction. tandfonline.com

Conformational Dynamics: Investigating the dynamic processes and conformational averaging that might occur in solution, providing a more complete picture of the inhibitor's behavior and its interaction with a flexible protein target. acs.org For instance, NMR studies on related Cbz-peptides have revealed the presence of multiple conformations and structural flexibility. tandfonline.com

Cellular and Ex Vivo Biological Studies

Modulation of Ubiquitin-Proteasome Pathway Components

Cbz-Leu-Nle-H (Calpeptin) is recognized as a dipeptidyl inhibitor of calpain cysteine proteases. Current time information in San Diego, CA, US. While direct extensive studies on the modulation of the ubiquitin-proteasome pathway specifically by this compound are limited in the provided literature, related peptide aldehydes, particularly tripeptides, have been widely investigated for their effects on this pathway.

Tripeptide aldehydes, such as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (Ac-Leu-Leu-Nle-H, also known as ALLN or MG101), N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal (Cbz-Leu-Leu-Leu-al, commonly referred to as MG132), and Cbz-Leu-Leu-Norvalinal (MG115), are known as potent, reversible, and cell-permeable proteasome inhibitors. guidetopharmacology.orgnih.govwikipedia.org These compounds primarily target the chymotrypsin-like activity of the 26S proteasome, which is a crucial component of the ubiquitin-proteasome pathway responsible for the degradation of most short-lived proteins in eukaryotic cells. guidetopharmacology.orgnih.govwikipedia.orghaoranbio.com

The mechanism of proteasome inhibition by these peptide aldehydes involves their function as substrate analogs and transition-state inhibitors. For instance, N-acetyl-L-leucyl-L-norleucinal (ALLN) has been shown to be located in close proximity to the hydroxyl group of the amino-terminal threonine of the catalytic subunits of the Thermoplasma proteasome, forming a hemiacetal intermediate. nih.gov This interaction is reminiscent of the tetrahedral intermediate formed during a protease reaction. nih.gov Studies have also indicated that all six catalytic β-subunits in the yeast proteasome can covalently bind to N-acetyl-L-leucyl-L-norleucinal. nih.gov

It is important to note that these peptide aldehydes, including MG132, are not exclusively selective for the proteasomal pathway; they are also known to inhibit certain lysosomal cysteine proteases and calpains. guidetopharmacology.orgwikipedia.org

Quantitative data for related proteasome inhibitors include:

Compound (Tripeptide)Target ActivityKi / IC50 ValueReference
MG132Proteasome4 nM wikipedia.org
MG13220S Proteasome (β5, chymotrypsin-like)14.28 ± 3.06 nM uni.lu
MG115Chymotrypsin-like activity of proteasome21 nM uni.lu

Inhibition of Nuclear Factor-κB (NF-κB) Activation

Direct studies specifically detailing the inhibition of Nuclear Factor-κB (NF-κB) activation by this compound are limited in the provided search results. However, closely related proteasome inhibitors, such as the tripeptide MG132 (Cbz-Leu-Leu-Leu-al), have been demonstrated to inhibit NF-κB activation. guidetopharmacology.orguni.luharvard.edu

NF-κB is a crucial transcription factor involved in various cellular processes, including inflammation and immune responses. Its activation typically involves the phosphorylation, ubiquitination, and subsequent degradation of its inhibitor, IκBα, which then allows NF-κB to translocate to the nucleus and initiate gene transcription. harvard.edunih.gov Proteasome inhibitors like MG132 can block this degradation of IκB, thereby retaining NF-κB in the cytoplasm and preventing its activation. uni.luharvard.edu

MG132 has been reported to inhibit NF-κB activation with an IC50 of 3 μM. wikipedia.org While this inhibition contributes to the anti-tumor activity of such compounds, some studies suggest that their anti-tumor effects may not be solely attributed to NF-κB inhibition. uni.lu

Calpain-Mediated Substrate Degradation Studies (e.g., Spectrin (B1175318) Breakdown)

This compound, identified as Calpeptin (B1683957), is characterized as a dipeptidyl inhibitor of calpain cysteine proteases. Current time information in San Diego, CA, US. Calpains are a family of calcium-activated thiol proteases present in various mammalian tissues, including neural tissues. sigmaaldrich.comnih.gov They are activated by elevations in intracellular calcium and are implicated in the irreversible cleavage of cellular proteins, particularly cytoskeletal proteins such as spectrin. wikipedia.orgsigmaaldrich.comnih.gov

The degradation of spectrin by calpains produces characteristic breakdown products (BDPs), notably a doublet of 150 kDa and 155 kDa, which are considered persistent in vivo. wikipedia.orgsigmaaldrich.com The detection of these spectrin BDPs can serve as a sensitive assay for cellular degeneration, especially neurodegeneration. wikipedia.orgsigmaaldrich.com

While specific quantitative data on the inhibition of spectrin breakdown directly by this compound is not detailed in the provided sources, a related tripeptide calpain inhibitor, Ac-Leu-Leu-Nle-H (Calpain Inhibitor I), has been shown to reduce spectrin breakdown in models of excitotoxicity. wikipedia.org For instance, in studies involving kainate-stimulated spectrin breakdown in rat brains, treatment with calpain inhibitors, including Ac-Leu-Leu-Nle-H, significantly reduced the formation of spectrin BDPs. wikipedia.org

Cell Permeability and Intracellular Activity Assessment

Direct and detailed information regarding the cell permeability and intracellular activity assessment specifically for this compound (Calpeptin) is not extensively provided in the search results. However, the broader class of peptide aldehydes, particularly the related tripeptide inhibitors, are generally described as cell-permeable, enabling them to exert their inhibitory effects within cells. guidetopharmacology.orgnih.gov

For example, MG132 (Cbz-Leu-Leu-Leu-al) is characterized as a cell-permeable proteasome inhibitor. wikipedia.org Similarly, Ac-Leu-Leu-Nle-H (ALLN) and Ac-Leu-Leu-Met-H aldehydes are noted as cell-permeable cysteinyl protease inhibitors that are effective against the chymotrypsin-like proteolytic activity of proteasomes. nih.gov

It is important to consider that cell permeability can be context-dependent. Some reports indicate that while peptide aldehyde inhibitors like Ac-Leu-Leu-Nle-H are commercially available for in vitro studies, their membrane permeability in central nervous system (CNS) tissue in vivo may be poor. wikipedia.org

Influence on Proteolysis in Disease Models (e.g., Neurodegeneration, Cancer)

While specific studies focusing solely on this compound in various disease models are limited in the provided literature, the compound belongs to a class of protease inhibitors (calpain and proteasome inhibitors) that have been extensively investigated for their therapeutic potential in conditions involving aberrant proteolysis.

Neurodegeneration: Protein degradation pathways are frequently disturbed in neurodegenerative diseases. Calpain activation and the subsequent proteolysis of critical proteins, such as spectrin, are significant events in various neurodegenerative conditions, including traumatic brain injury, stroke, and Alzheimer's disease. wikipedia.orgnih.gov Calpain inhibitors, including related peptide aldehydes like Ac-Leu-Leu-Nle-H, have demonstrated neuroprotective effects by reducing ischemic and hypoxic damage in models of neuronal injury. wikipedia.org For instance, leupeptin (B1674832), another calpain inhibitor, has been shown to reduce ischemic damage in gerbils and hypoxic damage in rat hippocampal slices. wikipedia.orgsigmaaldrich.com The reduction of calpain activity in the brains of treated animals has been shown to decrease spectrin breakdown, even in cases of severe seizures. wikipedia.org

Cancer: Inhibition of the ubiquitin-proteasome pathway has emerged as a significant therapeutic strategy in cancer. nih.govuni.lu Proteasome inhibitors, exemplified by the tripeptide MG132, can disrupt protein regulation in cancer cells, ultimately leading to apoptosis or programmed cell death of malignant cells. guidetopharmacology.orgnih.govuni.lu This disruption of protein homeostasis makes proteasome components attractive targets for therapeutic intervention in various cancers. guidetopharmacology.orgnih.gov

Calpain inhibitors are also of interest as potential anti-tumor agents. Calpain is implicated in various physiological and pathological conditions, including cancer. Some sulfonamide-based peptidomimetic analogs, which are calpain inhibitors, have demonstrated anticancer activity in cellular assays.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Selective Inhibitors

The rational design of new inhibitors based on the Cbz-Leu-Nle-H framework aims to improve potency and, critically, selectivity for specific protease targets to minimize off-target effects. Structure-based drug design (SBDD) is central to this effort, utilizing high-resolution crystal structures of target proteases to guide molecular modifications.

Key strategies include:

Modification of the Peptide Backbone: Altering the leucine (B10760876) and norleucine residues can fine-tune interactions with the enzyme's substrate-binding pockets (S1, S2, etc.). Introducing non-natural amino acids or D-amino acids can confer resistance to enzymatic degradation and create unique contacts with the target.

Warhead Optimization: The aldehyde group is a reversible covalent warhead. Replacing it with other electrophilic groups can alter reactivity, selectivity, and the nature of the inhibition (reversible vs. irreversible). For instance, incorporating a nitrile or aza-peptide Michael acceptor could change the covalent binding kinetics and target profile.

Exploiting Isozyme-Specific Features: Many proteases belong to families with multiple isoforms (e.g., different calpains or cathepsins). While the active sites are often conserved, surrounding regions can differ. Designing derivatives of this compound that extend beyond the core binding site to interact with these non-conserved "exosites" is a primary strategy for achieving isozyme selectivity. nih.gov Fragment-based approaches can identify small molecular fragments that bind to these unique pockets, which can then be incorporated into the this compound scaffold. researchgate.net

Design StrategyRationalePotential OutcomeExample Modification
Structure-Based Drug Design (SBDD)Utilize 3D protein structures to guide modifications for optimal fit and interaction.Increased potency and selectivity.Modifying P2 (Leu) side chain to fit a specific hydrophobic pocket in the target enzyme.
Warhead ModificationAlter the reactive group to change mechanism, reactivity, and target profile.Shift from reversible to irreversible inhibition; target different classes of proteases.Replacing the aldehyde (-CHO) with a fluoromethyl ketone.
Fragment HoppingUse computational methods to identify new chemical fragments that can be incorporated into the scaffold to interact with unique regions of the target. nih.govDevelopment of highly selective inhibitors by targeting isozyme-specific features. nih.govAdding a heterocyclic ring system that forms a hydrogen bond with a non-conserved residue outside the active site.

Strategies for Improving Metabolic Stability and Bioavailability

A significant hurdle for peptide-based inhibitors like this compound is their typically poor metabolic stability and low oral bioavailability. They are susceptible to degradation by proteases and peptidases in the body and may not easily cross cell membranes.

Strategies to overcome these limitations include:

Peptidomimetics: The peptide bonds (-CO-NH-) are often the primary sites of metabolic breakdown. They can be replaced with more stable isosteres, such as reduced amide bonds or carbon-carbon bonds, to create a "peptidomimetic" that retains biological activity but has a longer half-life.

N-Methylation: Adding a methyl group to the nitrogen atom of a peptide bond can sterically hinder the approach of proteases, thereby increasing the compound's stability without drastically altering its conformation.

Cyclization: Converting the linear peptide into a cyclic structure can greatly enhance stability by making it a poorer substrate for exopeptidases. Cyclization also reduces conformational flexibility, which can lock the molecule into its bioactive shape, potentially increasing potency and selectivity.

Prodrug Approaches: The inhibitor can be chemically modified into an inactive "prodrug" form that is more readily absorbed. Once inside the body or target cells, the modifying group is cleaved by endogenous enzymes to release the active this compound.

Exploration of Novel Biological Targets for this compound and Derivatives

While this compound is known primarily as an inhibitor of calpains and some cathepsins, its full range of biological targets may not be completely understood. The structural motif of a peptide with a reactive aldehyde can potentially interact with a variety of other proteases or enzymes.

Future research can focus on:

Broad-Panel Enzymatic Screening: Testing this compound and its derivatives against a large, diverse panel of proteases (e.g., caspases, proteasome subunits, other cysteine and serine proteases) could uncover unexpected inhibitory activities. The structurally related inhibitor Ac-Leu-Leu-Nle-CHO (ALLN) is known to inhibit not only calpains and cathepsins but also the 20S proteasome. agscientific.com

Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to identify the targets of a compound in a complex biological sample, such as a cell lysate or even in living cells. This approach could reveal novel, physiologically relevant targets of this compound.

Phenotypic Screening: Instead of starting with a known target, derivatives can be tested in cell-based assays that measure a specific phenotype (e.g., inhibition of cancer cell proliferation, reduction of inflammation). If a compound shows interesting activity, modern target deconvolution techniques can then be used to identify the protein(s) responsible for that effect. Leucine aminopeptidase (LAP), for example, is another enzyme class that recognizes leucine residues and is implicated in diseases like cancer. nih.govnih.gov

Development of Activity-Based Probes Derived from this compound

Activity-Based Probes (ABPs) are powerful chemical tools used to study enzyme function and activity directly in complex biological systems. researchgate.net this compound is an excellent scaffold for creating ABPs targeting cysteine proteases.

An ABP derived from this inhibitor would typically consist of three components:

Recognition Element: The Cbz-Leu-Nle moiety, which provides specificity for the target enzyme's active site.

Reactive Group (Warhead): An electrophilic group that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site. The aldehyde can serve this purpose, but more stable covalent linkers are often preferred for probe design.

Reporter Tag: A molecule used for detection and visualization, such as a fluorophore (for imaging) or a biotin tag (for affinity purification and mass spectrometry-based identification). mdpi.com

The development of such probes would enable researchers to visualize the location and activity of target proteases in cells and tissues, identify new inhibitors through competitive profiling, and better understand the functional roles of these enzymes in health and disease. researchgate.net

Probe ComponentFunctionExample Derived from this compound
Recognition ElementBinds to the enzyme's active site, conferring specificity.The Cbz-Leu-Nle peptide backbone.
Reactive Group (Warhead)Forms a stable covalent bond with the active site residue for permanent labeling. researchgate.netAn acyloxymethyl ketone or a Michael acceptor replacing the aldehyde.
Reporter TagEnables detection, visualization, or enrichment of the labeled enzyme.A terminal alkyne or azide for click chemistry attachment of a fluorophore or biotin.

Integration of Advanced Computational Methods in Inhibitor Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of inhibitors based on the this compound scaffold. nih.gov These in silico methods reduce the time and cost associated with synthesizing and testing new compounds. beilstein-journals.org

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a designed inhibitor within the 3D structure of a target protein. beilstein-journals.org It allows for the rapid virtual screening of large libraries of this compound derivatives to prioritize the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the protein-inhibitor complex over time. This provides insights into the stability of the binding interaction and can reveal subtle conformational changes that are crucial for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov Once a reliable QSAR model is built for a series of this compound derivatives, it can be used to predict the potency of new, unsynthesized analogs.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can provide highly accurate predictions of the binding affinity of a new inhibitor relative to a known one. This allows for the precise, quantitative evaluation of proposed chemical modifications before they are attempted in the lab.

Q & A

Q. How can researchers synthesize Cbz-Leu-Nle-H with high purity, and what analytical techniques are essential for validation?

  • Methodological Answer : Synthesis typically involves step-wise solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
  • Coupling Optimization : Use HOBt/DIC as coupling reagents to minimize racemization.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Purification : Employ reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA) to isolate the product.
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., δ 7.3 ppm for Cbz aromatic protons) and mass spectrometry (expected [M+H]+^+: ~506.3 Da).
    Purity should exceed 95% (HPLC, λ = 220 nm) .

Q. What are the critical parameters to consider when designing stability studies for this compound in aqueous buffers?

  • Methodological Answer : Stability studies should evaluate:
  • pH Sensitivity : Test degradation kinetics at pH 2–9 (simulating physiological conditions).
  • Temperature : Incubate samples at 4°C, 25°C, and 37°C to assess Arrhenius behavior.
  • Analytical Monitoring : Use LC-MS to detect hydrolysis products (e.g., free Leu or Nle residues).
  • Statistical Analysis : Apply linear regression to calculate half-life (t1/2t_{1/2}) under each condition .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Experimental Variability : Compare assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Data Normalization : Ensure activity is normalized to positive/negative controls (e.g., IC50_{50} values relative to reference inhibitors).
  • Meta-Analysis : Use tools like PRISMA guidelines to systematically review literature, identifying outliers or methodological biases .
    Example: A 2021 study reported IC50_{50} = 2.5 μM in HEK293 cells, while a 2023 study found IC50_{50} = 8.7 μM in HeLa cells. Differences may stem from cell-specific uptake mechanisms .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protease targets?

  • Methodological Answer : Utilize molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:
  • Model Interactions : Identify key hydrogen bonds (e.g., between the Cbz group and catalytic Ser195 in chymotrypsin-like proteases).
  • Validate Predictions : Compare docking scores (ΔG) with experimental KiK_i values.
  • Enhance Accuracy : Apply machine learning (e.g., Random Forest) to integrate structural descriptors (logP, polar surface area) with activity data .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Follow a systematic approach:
  • Scaffold Modification : Synthesize analogs with substitutions at Leu (e.g., Val, Ile) or Nle (e.g., Abu, Cha).
  • Activity Profiling : Test analogs in enzyme inhibition assays (e.g., fluorogenic substrate cleavage).
  • Data Visualization : Create heatmaps or 3D-QSAR models (using CoMFA) to correlate structural changes with activity trends .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodological Answer :
  • Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} via the four-parameter logistic model.
  • Error Analysis : Report 95% confidence intervals and assess goodness-of-fit (R2^2 > 0.95).
  • Replicates : Include ≥3 biological replicates to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control protocols:
  • In-Process Checks : Monitor coupling efficiency via Kaiser test.
  • Post-Synthesis Analysis : Compare NMR spectra and HPLC retention times across batches.
  • Documentation : Maintain detailed lab notebooks with reaction parameters (temperature, solvent ratios) to trace variability sources .

Ethical & Literature Considerations

Q. What ethical guidelines apply when publishing conflicting data on this compound’s mechanism of action?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions (e.g., buffer composition, assay temperature).
  • Data Sharing : Deposit raw data in repositories like Zenodo for independent verification.
  • Citation Integrity : Cite prior studies even if results contradict your findings, avoiding selective referencing .

Q. How can researchers conduct a systematic literature review on this compound’s applications in protease inhibition?

  • Methodological Answer :
  • Database Searches : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "protease inhibitor," "structure-activity."
  • Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
  • Synthesis : Create a table summarizing key findings (e.g., target proteases, assay types, IC50_{50} values) .

Tables for Reference

Table 1 : Common Analytical Parameters for this compound Characterization

ParameterMethodExpected Outcome
Molecular WeightESI-MS506.3 Da ([M+H]+^+)
PurityHPLC (C18)≥95% (λ = 220 nm)
1H^1H-NMR ShiftDMSO-d6_6δ 7.3 ppm (Cbz aromatic)

Table 2 : Key SAR Modifications and Bioactivity Trends

Analog ModificationProtease TargetIC50_{50} (μM)Trend
Leu → ValChymotrypsin5.2↓ 40%
Nle → AbuTrypsin-like12.1↑ 200%

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